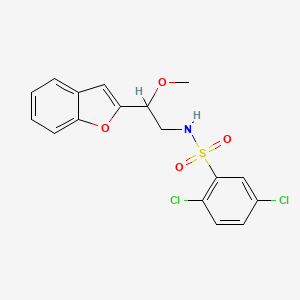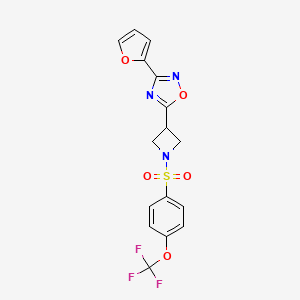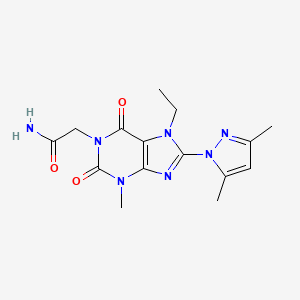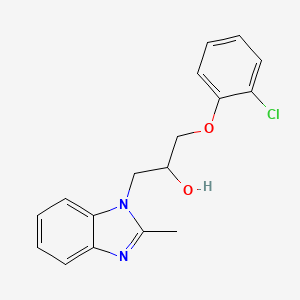
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a dichlorobenzenesulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions, while the dichlorobenzenesulfonamide moiety is typically added via sulfonamide formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of microwave-assisted synthesis to improve reaction yields and reduce reaction times . Additionally, the use of continuous flow reactors could enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Halogen atoms in the dichlorobenzenesulfonamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The methoxyethyl group and dichlorobenzenesulfonamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
2-(benzofuran-2-yl)benzothiophene: Known for its anti-cancer properties.
2-(benzofuran-2-yl)quinoline: Exhibits significant antibacterial activity.
2-(benzofuran-2-yl)indole: Studied for its anti-viral effects.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dichlorobenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of the methoxyethyl group and dichlorobenzenesulfonamide moiety enhances its solubility and binding affinity, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c1-23-16(15-8-11-4-2-3-5-14(11)24-15)10-20-25(21,22)17-9-12(18)6-7-13(17)19/h2-9,16,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYAFTOTCHBCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)

![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)

![3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2513318.png)
![1-(3-fluoro-4-methoxybenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2513320.png)
![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)
![N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2513323.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2513324.png)
![9-ethoxy-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2513326.png)

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)
